mechanism of action of trifluoromethyl pyrazole compounds
mechanism of action of trifluoromethyl pyrazole compounds
An In-Depth Technical Guide to the Mechanisms of Action of Trifluoromethyl Pyrazole Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Trifluoromethyl Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2][3] When functionalized with a trifluoromethyl (CF3) group, the resulting scaffold gains significantly enhanced pharmacological properties. The CF3 group, owing to its high electronegativity and steric bulk, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This strategic combination has given rise to a diverse class of compounds with multiple, distinct mechanisms of action, making them invaluable tools for researchers and drug development professionals.
This guide provides an in-depth exploration of the core mechanisms through which trifluoromethyl pyrazole compounds exert their effects, focusing on three primary target classes: Cyclooxygenase (COX) enzymes, protein kinases, and GABA receptors. We will delve into the molecular interactions, the signaling pathways they modulate, and the validated experimental protocols used to elucidate these actions.
Section 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The most prominent and clinically successful application of the trifluoromethyl pyrazole scaffold is in the development of selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5] Celecoxib, a diaryl-substituted trifluoromethyl pyrazole, is the archetypal example, engineered for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[5][6][7]
Molecular Mechanism of COX-2 Selectivity
The mechanism of action is rooted in the structural differences between the two cyclooxygenase isoforms, COX-1 and COX-2.[7] While COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining platelet function, COX-2 is an inducible enzyme, with levels rising significantly during inflammation.[7]
Trifluoromethyl pyrazole inhibitors exploit a key difference in the active site architecture. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct hydrophilic side pocket.[8] The selectivity of compounds like celecoxib arises from two critical structural features:
-
The Sulfonamide Moiety : The polar sulfonamide (-SO2NH2) side chain of celecoxib inserts into the hydrophilic side pocket of COX-2, forming crucial hydrogen bond interactions with residues such as His90 and Arg513, which are not available in the same conformation in COX-1.[9][10][11]
-
The Trifluoromethyl Group : The bulky CF3 group contributes to the overall size of the molecule. This steric hindrance allows the compound to fit comfortably within the larger COX-2 active site but prevents it from effectively binding within the more constricted channel of the COX-1 enzyme.[12]
This dual-feature design results in a highly selective, potent, and reversible inhibition of COX-2, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][10]
Signaling Pathway: The Arachidonic Acid Cascade
Trifluoromethyl pyrazole compounds act by intercepting the inflammatory signaling pathway at the level of prostaglandin synthesis. The diagram below illustrates this point of intervention.
Caption: Inhibition of the COX-2 pathway by trifluoromethyl pyrazole compounds.
Quantitative Data: In Vitro COX Inhibition
The potency and selectivity of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) against each enzyme isoform.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 39.8 | 4.8 | 8.3 | [10] |
| Derivative PC-407 | 27.5 | 1.9 | 14.4 | [10] |
| Derivative PC-406 | >1000 | 8.9 | >112.2 | [10] |
| Derivative 5e | - | 0.62 µM (620 nM) | Potent vs Celecoxib (0.62 µM) | [13] |
Note: Data is compiled from multiple sources and methodologies may vary.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol provides a robust method for screening potential COX-2 inhibitors. The principle relies on measuring the peroxidase activity of COX, which generates a fluorescent product from a suitable probe.
Causality Statement: This assay is designed to operate under initial velocity conditions to ensure that the measured inhibition accurately reflects the compound's effect on the enzyme's catalytic rate, not artifacts like enzyme instability or substrate depletion.
Materials:
-
Human Recombinant COX-2 Enzyme[14]
-
COX Assay Buffer[14]
-
COX Probe (e.g., Amplex Red)[15]
-
Arachidonic Acid (Substrate)[14]
-
Hemin (Cofactor)
-
Test Inhibitor (dissolved in DMSO)
-
Positive Control (e.g., Celecoxib)[14]
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Reconstitute the lyophilized COX-2 enzyme in purified water and keep on ice. Rationale: The enzyme is thermally labile and must be kept cold to retain activity.[14]
-
Prepare a working solution of Arachidonic Acid in the COX Assay Buffer.
-
Prepare a working solution of the COX Probe and Hemin in the COX Assay Buffer.
-
-
Compound Plating:
-
Prepare serial dilutions of the test inhibitor and positive control in DMSO, then dilute 10-fold further in COX Assay Buffer.
-
Add 10 µL of the diluted test inhibitor, positive control, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the COX-2 enzyme stock to the desired concentration in cold COX Assay Buffer.
-
Add 20 µL of the diluted enzyme to each well (except for "no enzyme" controls).
-
Incubate the plate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for identifying slow-binding or tight-binding inhibitors.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid solution to all wells.
-
-
Signal Detection:
-
Immediately add 50 µL of the COX Probe/Hemin solution to all wells.
-
Measure the fluorescence intensity kinetically over 10-20 minutes at 37°C using a plate reader. The rate of increase in fluorescence is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data using the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Section 2: ATP-Competitive Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized oncology.[12][16] Trifluoromethyl pyrazole derivatives have been developed to target a wide range of kinases, including TGF-β receptor I (TβRI), Cyclin-Dependent Kinases (CDKs), and Akt, by acting as ATP-competitive inhibitors.[12][17][18][19]
Molecular Mechanism of Kinase Inhibition
Protein kinases share a conserved catalytic domain with a binding site for ATP. Trifluoromethyl pyrazole compounds are designed to mimic the adenine moiety of ATP, allowing them to bind within this active site and prevent the phosphorylation of substrate proteins.
The key interactions typically involve:
-
Hinge Binding: The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I kinase inhibitors.[12][20]
-
Hydrophobic Pockets: Attached aryl groups and the trifluoromethyl group itself occupy adjacent hydrophobic pockets within the ATP binding site, enhancing binding affinity and contributing to selectivity against different kinases.[12]
Kinetic analysis confirms that these compounds act as typical ATP-competitive inhibitors, where an increase in ATP concentration can overcome the inhibition.[17][18][19]
Signaling Pathway: Generic Kinase Cascade
Kinase inhibitors disrupt signal transduction cascades that control cell growth, proliferation, and survival. By blocking a specific kinase, they can halt the downstream signaling events that drive diseases like cancer.
Caption: ATP-competitive inhibition of a target kinase by a pyrazole compound.
Quantitative Data: Kinase Inhibitory Potency
The potency of these inhibitors is measured against a panel of kinases to determine both their on-target activity and their selectivity profile.
| Compound Class/Example | Target Kinase | Potency (IC50 / Ki) | Reference |
| Novel Pyrazole Compound | TβRI | Ki = 15 nM | [17][19] |
| Afuresertib Analogue (Cmpd 2) | Akt1 | IC50 = 1.3 nM | [12] |
| Disubstituted Pyrazole (Cmpd 22) | CDK2 | IC50 = 24 nM | [12] |
| Disubstituted Pyrazole (Cmpd 22) | CDK5 | IC50 = 23 nM | [12] |
| AT7519 (Multi-CDK Inhibitor) | CDK1, 2, 4, 6, 9 | IC50 = 10-210 nM | [12] |
Experimental Protocol: In Vitro ATP-Competitive Kinase Assay
This is a generalized protocol for determining the IC50 of a compound against a specific protein kinase. It relies on quantifying the amount of ATP consumed during the phosphorylation reaction.
Causality Statement: The ATP concentration is kept at or near the Michaelis constant (Km) for the specific kinase. This is a critical choice; using excessively high ATP concentrations would artificially mask the effect of an ATP-competitive inhibitor, leading to an overestimation of its IC50.[21]
Materials:
-
Purified, active recombinant protein kinase
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (containing MgCl2 and other cofactors)
-
ATP solution
-
Test Inhibitor (dissolved in DMSO)
-
ATP detection reagent (e.g., luminescence-based, such as Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound and Enzyme Plating:
-
Add 5 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a white microplate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase reaction buffer to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at room temperature. Rationale: This allows the inhibitor to equilibrate and bind to the kinase's active site before the reaction starts.[22]
-
-
Reaction Initiation:
-
Add 10 µL of ATP solution (at a final concentration near the Km of the kinase) to each well to start the reaction.
-
Incubate for a fixed time (e.g., 60 minutes) at 30°C. The incubation time must be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction and measure the remaining ATP by adding 25 µL of the ATP detection reagent to each well. This reagent typically lyses any cells (if applicable) and contains luciferase and luciferin, which produce light in an ATP-dependent manner.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.
-
Section 3: Modulation of GABA-gated Chloride Channels
A distinct class of trifluoromethyl pyrazoles, particularly phenylpyrazoles like Fipronil, functions as potent modulators of γ-aminobutyric acid (GABA) receptors.[1][23] This mechanism is the basis for their widespread use as insecticides, as they exhibit selective toxicity towards insects over mammals.[24]
Molecular Mechanism of GABA Receptor Antagonism
GABA is the primary inhibitory neurotransmitter in the central nervous system. The GABAA receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl-) to flow into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.
Phenylpyrazole compounds act as non-competitive antagonists. They do not bind to the GABA binding site itself but rather to a distinct site within the ion channel pore.[25] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1][25] The result is a failure of synaptic inhibition, leading to uncontrolled neuronal excitation, convulsions, and ultimately death of the insect.[1] Patch-clamp studies have shown that fipronil reduces the frequency of channel openings and decreases the mean open time.[23]
The selectivity for insects over mammals is attributed to differences in the amino acid sequences of the receptor subunits that form the binding site within the channel pore.[24]
Signaling Pathway: GABAergic Synaptic Transmission
Caption: Non-competitive antagonism of the GABA-A receptor by phenylpyrazoles.
Experimental Protocol: Radioligand Binding Assay for GABAA Receptors
This protocol is used to determine a compound's affinity for the GABAA receptor by measuring its ability to displace a known radiolabeled ligand.
Causality Statement: This is a competitive binding assay. The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound for the same or an allosterically coupled binding site. Centrifugation is used to separate bound from free ligand, as rapid filtration can cause dissociation of low-affinity binders.[26]
Materials:
-
Tissue source (e.g., rat brain cortex) or cells expressing GABAA receptors
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[27]
-
Radioligand (e.g., [3H]muscimol for the GABA site)
-
Test Compound (trifluoromethyl pyrazole)
-
Non-specific binding determinator (e.g., high concentration of unlabeled GABA)[27]
-
Scintillation vials and scintillation fluid
-
High-speed refrigerated centrifuge or filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold buffer.
-
Perform a series of centrifugation and resuspension steps to isolate a crude synaptic membrane pellet. This involves low-speed spins to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet membranes.[27]
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Finally, resuspend the pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Binding Assay:
-
In microcentrifuge tubes, combine: 100 µL of binding buffer, 50 µL of radioligand solution, 50 µL of test compound dilution (or vehicle or non-specific determinator).
-
Add 100 µL of the membrane preparation to initiate the binding reaction. The final protein concentration should be within the linear range of the assay (~0.1-0.2 mg/well).[27]
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several quick washes with ice-cold buffer. Alternatively, for lower affinity interactions, terminate by centrifugation at high speed (e.g., 50,000 x g) for 10 minutes.[26]
-
-
Quantification:
-
Place the filters (or the bottom of the centrifuge tube containing the pellet) into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percent specific binding versus the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
The trifluoromethyl pyrazole scaffold is a testament to the power of strategic molecular design. Its remarkable versatility allows it to be tailored for high-affinity, selective interactions with diverse and unrelated protein targets, from enzymes like COX and kinases to ion channels like the GABAA receptor. The insights gained from studying the mechanisms of these compounds continue to drive the development of new therapeutic agents and research tools. Future work will likely focus on refining the selectivity of kinase inhibitors to minimize off-target effects, exploring novel applications in areas like neurodegenerative disorders, and leveraging the unique properties of this scaffold to tackle emerging drug targets.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021, March 3). YouTube. Retrieved January 27, 2026, from [Link]
-
Celecoxib | C17H14F3N3O2S. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (n.d.). BellBrook Labs. Retrieved January 27, 2026, from [Link]
-
Celecoxib, a COX-2--specific inhibitor: the clinical data. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
(a) Binding of Celecoxib at the COX-2 binding site results in the formation of several important interactions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Fipronil modulation of GABAA receptor single-channel currents. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]
-
5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-3-[3H3]-methylsulfanyl-1H-pyrazole-4-carbonitrile (CTOM): Synthesis and Characterization of a Novel and Selective Insect GABA Receptor Radioligand. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
GABAA Receptor Binding Assay Protocol. (n.d.). University of North Carolina. Retrieved January 27, 2026, from [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Evaluation of 2 celecoxib derivatives: Analgesic effect and selectivity to cyclooxygenase-2/1. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004, April 1). AACR Journals. Retrieved January 27, 2026, from [Link]
-
Crystal Structure of TGF-beta receptor I kinase with inhibitor. (n.d.). PDBj. Retrieved January 27, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 27, 2026, from [Link]
-
The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
-
IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Binding of celecoxib inside COX-2 active site. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). Wiley Online Library. Retrieved January 27, 2026, from [Link]
-
Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley Online Library. Retrieved January 27, 2026, from [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]
-
Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]
Sources
- 1. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 26. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PDSP - GABA [kidbdev.med.unc.edu]

